Scientific Field: Agriculture, specifically in the area of pest control.
Application Summary: Quinoclamine is used as a pesticide for controlling various pests.
Methods of Application: Quinoclamine is typically applied directly to the crops or soil.
Results/Outcomes: Quinoclamine has been found to be effective in controlling pests.
Scientific Field: Horticulture, specifically in the control of liverwort in nursery crops.
Application Summary: Quinoclamine is used for controlling liverwort, a common weed in nursery crops.
Methods of Application: Quinoclamine is applied to the pine bark substrate in which the nursery crops are grown.
Scientific Field: Horticulture, specifically in the control of liverwort in greenhouse and nursery crops.
Application Summary: Quinoclamine is used for controlling liverwort, a common weed in greenhouse and nursery crops.
Methods of Application: Quinoclamine is typically applied over-the-top on nursery crops for liverwort control.
Results/Outcomes: The herbicide quinoclamine is being evaluated for its effectiveness in controlling liverwort in nursery crops.
Scientific Field: Plant Physiology, specifically in studying the differential response of liverwort tissue to quinoclamine.
Application Summary: Research has been conducted to understand the differential response of liverwort tissue to quinoclamine.
Methods of Application: A series of experiments were conducted to determine the mechanism for differential response of liverwort structures to quinoclamine.
Application Summary: Quinoclamine is being evaluated for POST, over-the-top application on nursery crops for liverwort control.
Results/Outcomes: Excellent liverwort control combined with minimal phytotoxicity to numerous ornamental species has been reported by several researchers.
Quinoclamine, chemically known as 2-amino-3-chloro-1,4-naphthoquinone, is an organic compound with the molecular formula C₁₀H₆ClNO₂. It appears as a colorless to yellowish fluid and has a characteristic aromatic odor. Quinoclamine is primarily recognized for its use in agricultural applications, particularly as an herbicide and algaecide. Its chemical structure includes a naphthoquinone moiety, which contributes to its biological activity and reactivity.
The compound is stable under normal conditions but can decompose under extreme temperatures or in the presence of strong oxidizers .
Quinoclamine can be synthesized through several methods:
text1,4-naphthoquinone + Chlorinating agent → 2-chloro-1,4-naphthoquinone2-chloro-1,4-naphthoquinone + Ammonia → Quinoclamine
Quinoclamine's primary applications include:
Studies on quinoclamine have explored its interactions with various biological systems:
Quinoclamine shares structural similarities with several other compounds in the naphthoquinone family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,4-Naphthoquinone | C₁₀H₆O₂ | Parent compound; used in dye synthesis |
2-Methyl-1,4-naphthoquinone | C₁₁H₈O₂ | Exhibits antifungal properties |
2-Amino-3-chloro-1,4-naphthoquinone | C₁₀H₆ClNO₂ | Quinoclamine; notable for herbicidal activity |
Juglone | C₁₀H₆O₃ | Naturally occurring; used for its antibacterial properties |
Quinoclamine's unique chlorinated amino structure distinguishes it from other naphthoquinones, enhancing its efficacy as a herbicide while posing specific health risks that require regulatory oversight .
Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) synthesis encompasses several distinct pathways, each with specific mechanistic considerations and operational advantages. The fundamental synthetic approaches can be categorized into six primary methodologies, each offering unique benefits for industrial scale production [1] [2] [3].
Direct Naphthoquinone Amination represents the most straightforward approach, involving the nucleophilic addition of amines to 1,4-naphthoquinone. This method operates through a classical Michael addition mechanism where the amino nucleophile attacks the electrophilic carbon at the C-2 position of the quinone ring [3] [4]. The reaction proceeds via formation of a quinone-amine adduct intermediate, with the rate-determining step being the initial nucleophilic addition. Electronic effects significantly influence selectivity, with electron-withdrawing substituents enhancing reactivity while electron-donating groups reduce reaction rates [1] [3].
Nucleophilic Substitution Pathways utilize 2-chloronaphthoquinone precursors, where ammonia or primary amines displace the chloride leaving group. This approach demonstrates excellent regioselectivity and proceeds through an addition-elimination mechanism [2] [5]. The chloro-displacement complex formation occurs rapidly, followed by elimination of hydrogen chloride. Leaving group ability constitutes the primary selectivity factor, with better leaving groups facilitating faster reaction rates and higher yields [2] [5].
Oxidative Coupling Methods employ t-BuOK-mediated oxidative coupling of 1,4-naphthoquinone with various amines at room temperature [4]. This transition-metal-free approach generates radical coupling intermediates through single-electron transfer mechanisms. The radical formation step represents the rate-determining process, with radical stability determining the overall reaction selectivity [4].
Cyclization-Addition Strategies involve the condensation of diamines with dicarbonyl compounds, particularly relevant for quinoxaline derivatives that serve as quinoclamine precursors [6]. These reactions proceed through cyclized quinoxaline precursor formation, with ring closure as the rate-determining step. Ring strain effects and thermodynamic stability influence the selectivity of cyclization products [6].
Acid-Catalyzed Condensation utilizes Brønsted or Lewis acids to activate quinone substrates toward nucleophilic attack [6]. The mechanism involves protonation of the quinone oxygen, creating a more electrophilic center for amine addition. Proton transfer represents the rate-determining step, with acid strength directly correlating to reaction efficiency [6].
Metal-Catalyzed Cross-Coupling employs palladium catalysts to facilitate C-N bond formation between haloquinones and amines [2]. The catalytic cycle involves oxidative addition, amine coordination, and reductive elimination steps. Ligand coordination effects determine the selectivity and efficiency of these transformations [2].
Manufacturing process optimization for quinoclamine synthesis requires systematic evaluation of multiple variables to achieve maximum yield, selectivity, and cost-effectiveness. Critical process parameters demonstrate varying degrees of impact on production outcomes [7] [6] [8].
Temperature Control emerges as the most critical optimization parameter, with optimal ranges typically between 20-25°C for mild reaction conditions [6] [4]. Temperature increases of 30-40% can be achieved through precise temperature control, as elevated temperatures may lead to decomposition or side reactions. Maintaining ambient temperature conditions reduces energy requirements while preserving product quality [6] [4].
Catalyst Loading Optimization significantly impacts both yield and economic viability. Optimal catalyst concentrations range from 0.5-5 mol%, depending on the specific catalytic system employed [8] [2]. Heteropolyoxometalate catalysts demonstrate excellent activity at 100 mg per mmol of substrate, providing 85-93% yields under mild conditions [6]. Copper-based electrocatalysts operate effectively at 0.5 mol% loading, offering cost-efficient alternatives for large-scale production [8].
Reaction Time Management requires balance between complete conversion and operational efficiency. Optimal reaction times span 1-6 hours for most synthetic pathways [6] [4]. Extended reaction periods beyond optimal windows may lead to product degradation or formation of unwanted byproducts. Real-time monitoring using analytical techniques enables precise endpoint determination [6].
Solvent Selection influences both reaction kinetics and product isolation efficiency. Medium polarity solvents such as toluene, acetonitrile, and dichloromethane provide optimal results [6] [2]. Solvent polarity affects substrate solubility, reaction rates, and downstream purification requirements. Green chemistry principles favor aqueous or minimal solvent systems where technically feasible [6] [4].
pH Control proves critical for reactions involving basic conditions. Optimal pH ranges between 7-9 enhance yields by 25-35% compared to neutral conditions [4]. Basic conditions facilitate amine nucleophilicity while preventing protonation that would reduce reactivity. Careful pH monitoring prevents substrate decomposition under strongly basic conditions [4].
Substrate Stoichiometry optimization ensures maximum conversion efficiency. Equimolar ratios (1:1) of reactants typically provide optimal results, though slight excess of one component may improve conversion in specific cases [6] [2]. Stoichiometric control minimizes waste generation and reduces purification complexity [6].
Process Intensification through advanced mixing and heat transfer technologies enhances reaction efficiency. Controlled agitation rates between 200-500 rpm ensure adequate mass transfer without creating excessive shear forces that might affect sensitive intermediates [9] [6].
Comprehensive purification and quality control protocols ensure quinoclamine products meet stringent pharmaceutical and analytical standards. Multiple purification methodologies address different aspects of product purity and quality [9] [10] [11].
Solid-Phase Extraction (SPE) represents a primary purification method for quinoclamine isolation from complex reaction mixtures [9] [10]. SPE cartridges containing various adsorbents such as C18, PSA (primary secondary amine), and Z-Sep provide selective retention and elution of target compounds. Recovery efficiencies range from 70-95%, depending on matrix complexity and extraction conditions [9] [10]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method demonstrates particular effectiveness for multi-residue cleanup applications [9] [10].
Liquid-Liquid Extraction protocols employ differential solubility principles for bulk purification operations [10]. Organic solvents such as dichloromethane, ethyl acetate, and acetonitrile effectively extract quinoclamine from aqueous phases. Recovery rates of 78-113% demonstrate method reliability, with lower costs making this approach attractive for industrial applications [10].
Recrystallization Procedures provide final purification for high-purity requirements [12] [13]. Quinoclamine forms yellow triclinic crystals with melting points around 202°C [12]. Appropriate solvent selection enables selective crystallization, achieving purities of 85-98% with relatively low operational costs [12].
Chromatographic Purification offers the highest purity levels (90-99%) for analytical standards and pharmaceutical applications [10] [14]. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide both analytical and preparative capabilities. While costs are higher, the superior purity justifies usage for critical applications [10] [14].
Advanced Purification Technologies include supercritical fluid chromatography (SFC) and low-flow methodologies that enhance sensitivity and reduce matrix effects [15]. These techniques demonstrate particular value for trace analysis and high-purity requirements, with flow rates optimized to 80 μL/min providing 25% sensitivity improvements [15].
Quality Control Parameters encompass comprehensive analytical testing to ensure product specifications [16] [17]. Chemical purity requirements typically specify ≥98.0% purity determined by HPLC-UV or GC-MS analysis [16]. Water content limitations of ≤0.5% prevent hydrolysis and maintain stability [16]. Residual solvent specifications limit individual solvents to ≤50 ppm, ensuring safety and regulatory compliance [16].
Heavy Metal Testing employs ICP-MS or atomic absorption spectroscopy to verify total heavy metal content remains ≤10 ppm [16]. Particle size analysis using laser diffraction confirms size distribution within 10-100 μm range, ensuring consistent performance [16]. Crystal form verification through X-ray diffraction confirms the expected triclinic structure [16].
Thermal Stability Assessment utilizes thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to verify stability up to 200°C without decomposition [12] [16]. Color specification requires uniform yellow crystal appearance, confirmed through visual inspection against established standards [16].
Analytical Method Validation follows established pharmaceutical guidelines for accuracy, precision, linearity, and specificity [10] [14]. Multiple analytical techniques provide orthogonal confirmation of purity and identity. Method detection limits typically achieve ppb to ppm sensitivity levels, supporting both manufacturing quality control and environmental monitoring applications [10] [11].
Batch Release Testing incorporates all quality control parameters with defined acceptance criteria [16]. Documentation systems ensure full traceability and regulatory compliance. Stability testing under controlled conditions validates shelf-life specifications and storage requirements [16].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard